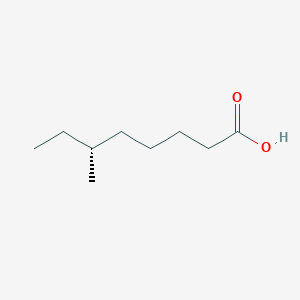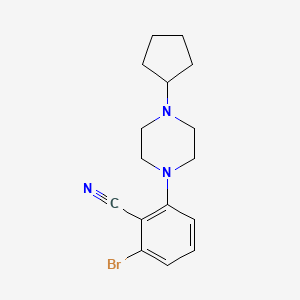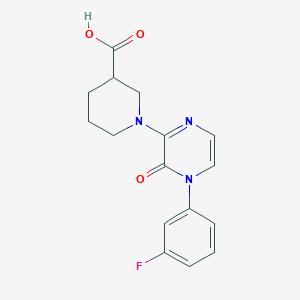
(R)-6-Methyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Methyl-octanoic Acid is an organic compound with the molecular formula C9H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of fatty acid and is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Methyl-octanoic Acid typically involves the use of starting materials such as octanoic acid and methylating agents. One common method is the catalytic hydrogenation of 6-methyl-oct-2-enoic acid. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, (6R)-6-Methyl-octanoic Acid can be produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-6-Methyl-octanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-octanoic ketone or aldehyde.
Reduction: Formation of 6-methyl-octanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6R)-6-Methyl-octanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism by which (6R)-6-Methyl-octanoic Acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes such as fatty acid synthase and acyl-CoA dehydrogenase, which play crucial roles in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic Acid: A straight-chain fatty acid with similar properties but lacks the methyl group at the sixth position.
6-Methyl-heptanoic Acid: Similar structure but with one less carbon atom in the chain.
6-Methyl-nonanoic Acid: Similar structure but with one additional carbon atom in the chain.
Uniqueness
(6R)-6-Methyl-octanoic Acid is unique due to its specific chiral configuration and the presence of a methyl group at the sixth position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(6R)-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |
InChI-Schlüssel |
GPOPHQSTNHUENT-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H](C)CCCCC(=O)O |
Kanonische SMILES |
CCC(C)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)




![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)
![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)
![4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)
![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)

